(2-Methoxy-benzyl)-methyl-amino-acetic acid is a chemical compound with the molecular formula and a molecular weight of 209.25 g/mol. This compound is notable for its potential applications in proteomics research and peptide synthesis, serving as a building block due to its amino acid group.
This compound can be sourced from various chemical suppliers, including Santa Cruz Biotechnology and Smolecule, which provide it for research purposes. It falls under the classification of amino acids and derivatives, specifically those containing methoxy and benzyl functional groups. The presence of an amino group classifies it as an amino acid derivative, which is crucial in biological processes and synthetic chemistry.
The synthesis of (2-Methoxy-benzyl)-methyl-amino-acetic acid typically involves several steps:
(2-Methoxy-benzyl)-methyl-amino-acetic acid can participate in various chemical reactions:
The mechanism of action for (2-Methoxy-benzyl)-methyl-amino-acetic acid primarily relates to its role in biological systems:
Studies have indicated that compounds similar to (2-Methoxy-benzyl)-methyl-amino-acetic acid exhibit significant biological activity, suggesting potential therapeutic uses.
(2-Methoxy-benzyl)-methyl-amino-acetic acid has various scientific applications:
The synthesis of [(2-methoxy-benzyl)-methyl-amino]-acetic acid (CAS 55739-41-8) primarily employs alkylation-condensation sequences to construct its N-substituted glycine core. Two principal methodologies dominate industrial and laboratory-scale production:
Conventional N-alkylationThis two-step approach starts with the reaction of 2-methoxybenzylamine with methyl halides (e.g., methyl iodide) to form N-methyl-2-methoxybenzylamine. Subsequent alkylation with chloroacetic acid under basic conditions (K₂CO₃/NaOH) yields the target compound. Key process optimizations include:
Triflate displacement routeHigher-yielding approaches (85–90%) utilize in situ-generated alkyl triflates. Ethyl glyoxylate triflate reacts with N-(2-methoxybenzyl)-N-methylamine, followed by alkaline hydrolysis (NaOH/EtOH, 60°C). This method provides:
Table 1: Comparative Analysis of Core Assembly Methods
Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
---|---|---|---|---|
Halide alkylation | 70–75 | 8–12 h | Low reagent cost | Di-alkylation impurities |
Triflate displacement | 85–90 | 3–4 h | High regioselectivity | Triflate synthesis overhead |
Solid-phase (o-NBS) | 88–91 | 6–8 h | No epimerization | Specialized equipment needed |
Solid-phase innovations leverage N-nitrobenzenesulfonamide (o-NBS) protecting groups. Using methyl p-nitrobenzenesulfonate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, N-methylation achieves 91% yield without epimerization – critical for chiral purity in pharmaceutical intermediates [8].
Conversion to the hydrochloride salt enhances crystallinity and stability. Process efficiency hinges on solvent-antisolvent pairing and crystallization kinetics:
Solvent selection criteria
Anti-solvent crystallization employs tert-butyl methyl ether (MTBE) to precipitate the hydrochloride salt. Critical parameters include:
Table 2: Solvent Systems for Hydrochloride Crystallization
Solvent System | Yield (%) | Purity (%) | Crystal Habit | Residual Solvent (ppm) |
---|---|---|---|---|
EtOH/H₂O + MTBE | 92 | 99.8 | Needles | <500 |
iPrOH/H₂O + heptane | 88 | 99.5 | Platelets | <800 |
MeOH/EtOAc + diisopropyl ether | 85 | 99.2 | Aggregates | <1500 |
Polymorph control is achieved through water activity (aw) regulation. Maintaining aw = 0.4–0.6 during crystallization exclusively produces the thermodynamically stable Form I polymorph, verified via XRPD (2θ = 5.8°, 12.3°, 18.7°) [8].
Continuous flow chemistry addresses hazards in traditional batch synthesis (thermal runaway, intermediate instability). Key implementations include:
Microreactor alkylation platforms
Hydrolytic crystallization trains integrate hydrolysis and salt formation:
graph LRA[Pump 1: Nitrile intermediate] --> B(Tubular reactor @ 90°C)C[Pump 2: 6M NaOH] --> BB --> D[Static Mixer: HCl addition]D --> E[MSMPR Crystallizer]E --> F[Continuous Centrifuge]
This configuration delivers 2.1 kg/h of pharmaceutical-grade hydrochloride salt (>99.5% purity) from a 15 L/h feed stream [10].
Table 3: Flow Process Scale-Up Parameters
Parameter | Lab Scale | Pilot Scale | Production Scale |
---|---|---|---|
Flow rate (L/h) | 0.25 | 8.5 | 42 |
Residence time (min) | 15 | 8.5 | 9.2 |
Temperature (°C) | 110 | 120 | 125 |
Throughput (kg/month) | 0.9 | 310 | 1550 |
Impurity profile (%) | 0.7 | 0.35 | 0.22 |
Mass transfer intensification in nitration steps (precursor synthesis) uses:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2